molecular formula C50H44N6O6 B565341 O-Desethyl N-Trityl Candesartan Cilexetil CAS No. 1798004-41-7

O-Desethyl N-Trityl Candesartan Cilexetil

Cat. No.: B565341
CAS No.: 1798004-41-7
M. Wt: 824.938
InChI Key: QFHJTTCBOXVNST-UHFFFAOYSA-N
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Description

Background and Significance

O-Desethyl N-Trityl Candesartan Cilexetil occupies a prominent position in contemporary pharmaceutical chemistry as both an analytical reference standard and a synthetic intermediate in angiotensin receptor blocker research. The compound represents a chemically modified derivative of candesartan cilexetil, incorporating both desethylation and trityl protection modifications that significantly alter its pharmacokinetic and analytical properties. According to PubChem documentation, the compound is systematically named as 1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate.

The evolution of candesartan derivatives has been particularly influenced by the need for reliable analytical standards and reference materials for pharmaceutical quality control applications. Ultra high-pressure liquid chromatography methods developed for candesartan cilexetil impurity analysis have necessitated the availability of chemically pure derivatives such as this compound for method validation and calibration purposes.

Research into candesartan derivatives has also expanded into novel drug delivery systems, with recent studies focusing on cationic self-nanoemulsifying drug delivery systems that demonstrate enhanced biopharmaceutical performance. These developments highlight the continuing relevance of candesartan chemistry in contemporary pharmaceutical research and the importance of derivative compounds for advancing therapeutic applications.

Structural Overview of this compound

The molecular structure of this compound exhibits remarkable complexity, incorporating multiple functional groups and aromatic systems that contribute to its distinctive chemical properties. The compound features a central benzimidazole ring system, which serves as the core pharmacophore, linked to a biphenyl tetrazole moiety through a methylene bridge. The tetrazole nitrogen atom bears a trityl protecting group, consisting of three phenyl rings attached to a central carbon atom, which significantly influences the compound's stability and analytical behavior.

Structural Component Description Significance
Benzimidazole Core 2-oxo-1H-benzimidazole-4-carboxylate Pharmacophoric center
Biphenyl System 2'-substituted biphenyl-4-yl Receptor binding domain
Tetrazole Ring 2-trityl-2H-tetrazol-5-yl Bioisosteric replacement
Cyclohexyl Ester 1-cyclohexyloxycarbonyloxyethyl Prodrug functionality
Trityl Protection Triphenylmethyl group Synthetic intermediate

The compound's three-dimensional structure, as indicated by computational analysis, reveals a complex conformational landscape with 15 rotatable bonds, contributing to its molecular flexibility. The presence of the trityl protecting group creates significant steric hindrance around the tetrazole moiety, which influences both its synthetic chemistry and analytical behavior.

Chemical characterization studies have established the compound's exact mass as 824.33223314 daltons, with an InChI key of QFHJTTCBOXVNST-UHFFFAOYSA-N. The SMILES representation demonstrates the compound's structural complexity: CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9.

Scope and Objectives of Current Research

Contemporary research involving this compound encompasses multiple interdisciplinary domains, ranging from analytical method development to synthetic chemistry optimization and pharmaceutical quality control applications. Primary research objectives focus on establishing robust analytical methodologies for pharmaceutical impurity profiling and developing efficient synthetic routes for compound preparation.

Current analytical research has demonstrated significant advances in ultra high-pressure liquid chromatography methods for candesartan cilexetil impurity determination, with this compound serving as a critical reference standard. These methods achieve impressive sensitivity parameters, with limits of detection and quantification established through systematic validation procedures encompassing precision, accuracy, linearity, and specificity assessments.

Research Domain Current Focus Key Achievements
Analytical Chemistry UPLC method development LOQ to 2 μg/mL linearity
Synthetic Chemistry Trityl protection strategies 99.1% HPLC purity
Quality Control Reference standard development Regulatory compliance
Process Chemistry Scale-up optimization Cost-effective synthesis

Synthetic chemistry research continues to explore novel approaches for efficient preparation of this compound, with particular emphasis on protecting group strategies and convergent synthetic routes. Recent publications describe innovative click chemistry applications involving trityl-protected candesartan derivatives, demonstrating the compound's utility in advanced synthetic methodologies.

The scope of current research extends to pharmaceutical development applications, where this compound functions as an essential component in analytical method validation for Abbreviated New Drug Applications and commercial manufacturing quality control programs. Regulatory compliance requirements drive much of this research, necessitating comprehensive characterization data and traceability to pharmacopeial standards.

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-54-56(53-46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJTTCBOXVNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Deprotection in Alcoholic Solvents

A patented method involves treating Trityl Candesartan Cilexetil with iodine in alcoholic solvents (e.g., methanol, ethanol) at 35–100°C for 1–10 hours. This oxidative cleavage selectively removes the trityl group while preserving the tetrazole ring. Key steps include:

  • Reaction Setup : Trityl Candesartan Cilexetil is dissolved in methanol or ethanol, followed by iodine addition.

  • Heating and Stirring : The mixture is refluxed until deprotection completion, monitored via HPLC.

  • Workup : The product is precipitated using hydrocarbon solvents (e.g., hexane, toluene) and purified via recrystallization.

This method achieves >99% HPLC purity for Candesartan Cilexetil, with O-Desethyl impurity levels <0.2%. The use of iodine avoids harsh acids, reducing side reactions and simplifying purification.

Acid-Catalyzed Deprotection in Hydroalcoholic Media

An alternative approach employs aqueous hydrochloric acid (HCl) or formic acid in methanol under reflux. This method leverages acidolysis to cleave the trityl group, followed by crystallization from methanol-toluene mixtures. Critical parameters include:

  • Solvent Ratio : Optimal methanol-to-water ratios (4:1 to 6:1) enhance solubility and reaction efficiency.

  • Temperature Control : Reflux at 60–80°C ensures complete deprotection within 4–6 hours.

  • Crystallization : Slow cooling and seeding with pure Candesartan Cilexetil yield crystals with <0.02% O-Desethyl impurity.

Table 1: Comparison of Deprotection Methods

ParameterIodine-MediatedAcid-Catalyzed
Reagent Iodine in MeOH/EtOHHCl/HCOOH in MeOH-H₂O
Temperature 35–100°C60–80°C
Reaction Time 1–10 hours4–6 hours
O-Desethyl Impurity <0.2%<0.02%
Purification Hexane/toluene precipitationMethanol-toluene crystallization

Analytical Validation and Impurity Control

Ultra-High-Pressure Liquid Chromatography (UPLC)

A validated UPLC method quantifies this compound at trace levels. The protocol uses:

  • Column : Acquity UPLC BEH C₁₈ (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase : Gradient of potassium dihydrogen phosphate (pH 3.0) and acetonitrile.

  • Detection : UV at 254 nm for Candesartan Cilexetil and 210 nm for trityl alcohol.

This method achieves a limit of detection (LOD) of 0.003% and quantitation (LOQ) of 0.01% for O-Desethyl, ensuring compliance with pharmacopeial standards.

Stability-Indicating Methods

Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions confirm the method’s specificity. O-Desethyl levels remain <0.1% in stressed samples, demonstrating robust impurity control during storage and manufacturing.

Industrial-Scale Purification Techniques

Solvent Recrystallization

Post-deprotection, Candesartan Cilexetil is purified using methyl tert-butyl ether (MTBE) or acetone-water mixtures. MTBE preferentially dissolves O-Desethyl impurities, while the active pharmaceutical ingredient (API) crystallizes out. This step reduces O-Desethyl content from 0.5% to <0.1%.

Chromatographic Purification

Regulatory and Pharmacopeial Considerations

The European Pharmacopoeia designates O-Desethyl Candesartan Cilexetil as Impurity B, mandating strict control ≤0.15% in final formulations. Recent patents enforce even tighter limits (<0.02%) using advanced crystallization techniques . These standards ensure patient safety and batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

O-Desethyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

O-Desethyl N-Trityl Candesartan Cilexetil itself does not have a direct mechanism of action as it is an intermediate. its derivative, Candesartan Cilexetil, works by blocking the angiotensin II receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure and alleviation of heart failure symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Therapeutic Angiotensin II Receptor Blockers (ARBs)

Candesartan Cilexetil and its derivatives share a core structure but differ in substituents, influencing pharmacokinetics and efficacy:

Compound Key Structural Features Clinical Indication Efficacy (vs. Comparator) Key Pharmacokinetic Notes
Candesartan Cilexetil Ethoxy group at O-position; no trityl Hypertension, heart failure More effective than losartan 50 mg Prodrug; rapid GI conversion
O-Desethyl N-Trityl Desethyl O-group; N1-trityl Experimental use only Not clinically evaluated No in vivo data available
Azilsartan Oxo-oxadiazole ring Hypertension Non-inferior to Candesartan 8 mg Higher bioavailability
  • Efficacy in Hypertension: Candesartan Cilexetil (16 mg) reduced systolic blood pressure (SBP) by 12–15 mmHg, surpassing losartan 50 mg and matching enalapril 10–20 mg . Azilsartan 10 mg demonstrated non-inferiority to Candesartan 8 mg in SBP control (ΔSBP: −1.4 mmHg, P=0.037) .

Structural Analogs and Degradation Products

Degradation impurities of Candesartan Cilexetil highlight stability and metabolic differences:

Compound Structural Modification Stability Impact
Desethyl Candesartan Cilexetil Loss of ethyl group at O-position Reduced metabolic activation
1N-Ethyl Candesartan Cilexetil Ethyl substitution at N1 Altered receptor binding kinetics
O-Desethyl N-Trityl Desethyl O-group; bulky N1-trityl Likely reduced solubility
  • Analytical Differentiation : NMR studies confirm distinct spectral profiles for N1 vs. N2 ethyl derivatives, underscoring the importance of substitution patterns .

Research Implications and Limitations

  • Safety Considerations : Candesartan Cilexetil has a well-tolerated profile in clinical use (adverse event rate: ~3% , comparable to placebo ), but O-Desethyl N-Trityl’s safety remains uncharacterized due to its experimental status .
  • Knowledge Gaps: Direct comparative data on O-Desethyl N-Trityl’s pharmacological activity, bioavailability, and toxicity are absent, necessitating further studies.

Biological Activity

O-Desethyl N-Trityl Candesartan Cilexetil is a derivative of candesartan cilexetil, a potent angiotensin II receptor antagonist primarily used for the treatment of hypertension. This compound exhibits significant biological activity, particularly in modulating the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in cardiovascular health. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications.

Pharmacodynamics

This compound functions primarily as an antagonist of the angiotensin II type 1 receptor (AT1). Its mechanism involves blocking the action of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. The compound's affinity for the AT1 receptor is significantly higher than that of other ARBs (Angiotensin Receptor Blockers) like losartan, enhancing its effectiveness in clinical settings .

Key Properties:

  • Molecular Formula : C43H34N6O3
  • Molecular Weight : 682.77 g/mol
  • Mechanism of Action : Competitive inhibition of angiotensin II at the AT1 receptor.

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of candesartan cilexetil and its derivatives in managing hypertension and heart failure. A notable study indicated that candesartan cilexetil significantly reduced diastolic blood pressure compared to placebo and losartan . The efficacy of this compound has been inferred from these studies, suggesting similar or enhanced effects due to its structural modifications.

Table 1: Comparative Efficacy of Candesartan Derivatives

CompoundAffinity for AT1 ReceptorBlood Pressure ReductionClinical Applications
Candesartan CilexetilHighSignificantHypertension, Heart Failure
O-Desethyl N-Trityl CandesartanHigherPotentially EnhancedHypertension, Cardioprotection

Case Studies

Several case studies highlight the therapeutic benefits of candesartan derivatives in various populations:

  • Hypertension Management : A randomized controlled trial involving patients with essential hypertension showed that treatment with candesartan cilexetil resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo . The study emphasized that even at lower doses (8 mg), candesartan effectively managed blood pressure levels.
  • Heart Failure : In patients with chronic heart failure, candesartan cilexetil was associated with a 66.7% reduction in the progression of heart failure compared to placebo . This suggests that O-Desethyl N-Trityl Candesartan may provide similar benefits due to its enhanced receptor affinity.
  • Diabetic Patients : Research indicates that candesartan does not adversely affect blood glucose levels or lipid profiles in diabetic patients, making it a suitable option for hypertensive individuals with diabetes .

Mechanistic Insights

The biological activity of O-Desethyl N-Trityl Candesartan extends beyond mere blood pressure regulation. Studies have shown that it may exert protective effects against organ damage due to hypertension by reducing oxidative stress and inflammation .

MechanismDescription
Angiotensin II Receptor BlockadePrevents vasoconstriction and promotes vasodilation.
Antioxidant ActivityReduces oxidative stress in vascular tissues.
Anti-inflammatory EffectsModulates inflammatory pathways linked to hypertension.

Q & A

Q. What explains variability in impurity levels between generic and innovator formulations?

  • Root Cause : Differences in micronization processes (e.g., milling time) and excipient quality. For example, generic formulations may show higher Impurity F due to prolonged storage .
  • Mitigation : Enforce strict process controls and accelerated stability testing (e.g., 60°C for 10 days) during generic product development .

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